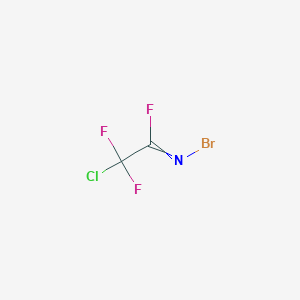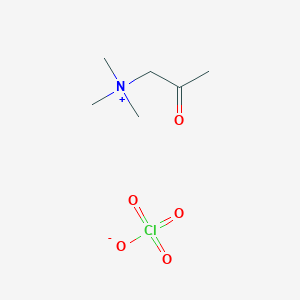
1-Propanaminium, N,N,N-trimethyl-2-oxo-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, N,N,N-trimethyl-2-oxo-, perchlorate is a quaternary ammonium compound. It is known for its unique chemical structure and properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N,N,N-trimethyl-2-oxo-, perchlorate typically involves the quaternization of a tertiary amine with an alkylating agent, followed by the introduction of the perchlorate anion. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and yield. The process may also include purification steps such as crystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanaminium, N,N,N-trimethyl-2-oxo-, perchlorate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxoammonium ion, while reduction may yield a hydroxylamine derivative. Substitution reactions can result in various substituted ammonium compounds.
Applications De Recherche Scientifique
1-Propanaminium, N,N,N-trimethyl-2-oxo-, perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in studies of cell membrane permeability and ion transport.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Propanaminium, N,N,N-trimethyl-2-oxo-, perchlorate involves its interaction with molecular targets such as cell membranes and enzymes. The compound can disrupt cell membrane integrity, leading to increased permeability and ion transport. It can also inhibit enzyme activity by binding to active sites or altering enzyme conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanaminium, N,N,N-trimethyl-3-(1-oxo-2-propenyl)amino-, chloride
- 1-Propanaminium, N,N,N-trimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, chloride
Uniqueness
1-Propanaminium, N,N,N-trimethyl-2-oxo-, perchlorate is unique due to its specific chemical structure and the presence of the perchlorate anion. This gives it distinct properties and reactivity compared to similar compounds, making it valuable in specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
90256-83-0 |
|---|---|
Formule moléculaire |
C6H14ClNO5 |
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
trimethyl(2-oxopropyl)azanium;perchlorate |
InChI |
InChI=1S/C6H14NO.ClHO4/c1-6(8)5-7(2,3)4;2-1(3,4)5/h5H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
SARWEMSVJCZWLT-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)C[N+](C)(C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


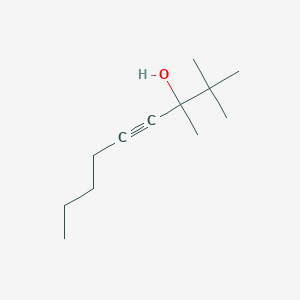
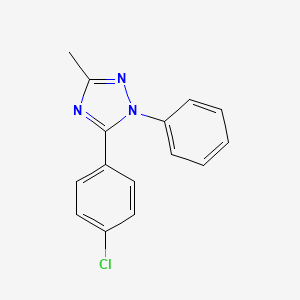
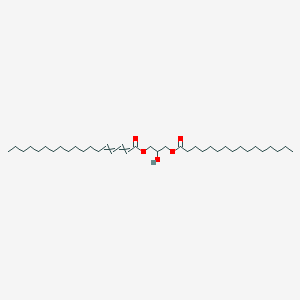
![1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole](/img/structure/B14373102.png)
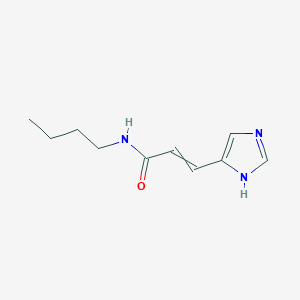
![Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B14373120.png)

![5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14373129.png)
![3-Amino-2-[(dimethylamino)methyl]but-2-enamide](/img/structure/B14373146.png)
![1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid](/img/structure/B14373151.png)

![Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14373173.png)

